REACTION_CXSMILES
|
[CH:1]1([CH2:7][C:8]([OH:10])=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.O=S(Cl)[Cl:13]>>[CH:1]1([CH2:7][C:8]([Cl:13])=[O:10])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)CC(=O)O
|
Name
|
|
Quantity
|
3.7 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to remove SOCl2
|
Type
|
CUSTOM
|
Details
|
The mixture was then dried under vacuum
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)CC(=O)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |